Catechol-d6
Overview
Description
. It is a deuterated form of catechol, where hydrogen atoms are replaced with deuterium atoms. This compound is used primarily in scientific research due to its stable isotopic labeling, which aids in various analytical techniques.
Mechanism of Action
Target of Action
Catechol-d6, a deuterated derivative of catechol, primarily targets the enzyme catechol-O-methyltransferase (COMT) in the body . COMT plays a crucial role in the metabolism of catecholamines, which are neurotransmitters that include dopamine, epinephrine, and norepinephrine .
Mode of Action
This compound interacts with its target, COMT, by acting as a substrate for the enzyme . The interaction results in the methylation of this compound, a process that is part of the normal metabolic pathway of catecholamines . This interaction can alter the levels of catecholamines in the body, affecting various physiological processes.
Biochemical Pathways
This compound is involved in the catecholamine metabolic pathway . It is catabolized to form a widespread secondary plant compound . The conversion of salicylic acid to veratrole in the reaction sequence: salicylic acid > catechol > guaiacol > veratrole, is a catabolic pathway for salicylic acid that may also be embedded in other lineages of the plant kingdom, particularly those species which are known to accumulate catechol .
Pharmacokinetics
It is known that catechols, in general, have complex pharmacokinetics due to factors such as erratic absorption, short half-life, peripheral o-methylation, and facilitated transport across the blood-brain barrier .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. It has been found that catechols can interact with DNA, proteins, and membranes, ultimately leading to non-repairable damage . Reactions with nucleic acids such as adduct formation and strand breaks are among the effects. Interactions with proteins causing protein and enzyme inactivation are also observed . Furthermore, catechols can cause lipid peroxidation and uncoupling in membranes .
Action Environment
Environmental factors can influence the action of this compound. For instance, in the presence of heavy metals, such as iron or copper, catechols can form stable complexes . Additionally, the presence of oxidizing agents can lead to the oxidation of catechols to semiquinone radicals and in a next step to o-benzoquinones . These reactions can have significant implications for the toxicity and physiological effects of catechols .
Biochemical Analysis
Biochemical Properties
Catechol-d6 plays a significant role in biochemical reactions, particularly in the study of metabolic pathways and enzyme kinetics. It interacts with various enzymes, including catechol-O-methyltransferase and catechol oxidase. This compound serves as a substrate for these enzymes, facilitating the study of their catalytic mechanisms and the effects of isotopic substitution on reaction rates. The interactions between this compound and these enzymes are crucial for understanding the metabolic fate of catechol derivatives and their role in cellular processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the antioxidant capacity of cells by interacting with reactive oxygen species and modulating the activity of antioxidant enzymes . Additionally, this compound can impact gene expression by influencing DNA methylation patterns, thereby affecting the transcriptional regulation of genes involved in cellular stress responses and metabolic pathways . These effects highlight the importance of this compound in studying cellular responses to oxidative stress and other environmental factors.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific enzymes, such as catechol-O-methyltransferase, altering their activity and influencing downstream metabolic pathways . The deuterium atoms in this compound can affect the hydrogen bonding interactions and the overall stability of enzyme-substrate complexes, providing insights into the role of isotopic substitution in enzyme catalysis . Furthermore, this compound can modulate gene expression by affecting the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is relatively stable under standard laboratory conditions, but its degradation can be influenced by factors such as pH, temperature, and the presence of reactive species . Long-term studies have shown that this compound can have sustained effects on cellular metabolism and gene expression, making it a valuable tool for investigating chronic exposure to catechol derivatives .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance antioxidant defenses and improve cellular function . At high doses, it may exhibit toxic effects, including oxidative stress and cellular damage . These dosage-dependent effects are crucial for understanding the therapeutic potential and safety profile of this compound in biomedical research.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the β-ketoadipate pathway, which is essential for the degradation of aromatic compounds . It interacts with enzymes such as catechol 2,3-dioxygenase, facilitating the ring-cleavage of catechol derivatives and their conversion into central metabolic intermediates . These interactions highlight the role of this compound in studying the metabolism of aromatic compounds and their impact on cellular function.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can interact with intracellular proteins and be localized to specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It can be directed to specific compartments such as the mitochondria, Golgi apparatus, or cytoplasm, depending on the cellular context . The localization of this compound within these compartments can affect its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Catechol-d6 can be synthesized through several methods, including:
Deuteration of Catechol: This involves the replacement of hydrogen atoms in catechol with deuterium atoms using deuterated reagents.
Reduction of Deuterated Phenols: Another method involves the reduction of deuterated phenols to produce this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis methods, such as:
Phenol Method: This method uses phenol as a raw material, undergoing nitration, reduction, and acid digestion to produce this compound.
Benzoic Acid Method: This method uses benzoic acid as a raw material, undergoing oxidation, esterification, and reduction to produce this compound.
Chemical Reactions Analysis
Catechol-d6 undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form benzoquinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution Reactions: this compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and hydrogen gas (H2).
Substitution: Typical reagents include nitric acid (HNO3) for nitration and bromine (Br2) for halogenation.
Major Products Formed:
Oxidation Products: Benzoquinone and its derivatives.
Reduction Products: Hydroquinone and its derivatives.
Substitution Products: Nitro-catechol and halogenated catechol derivatives.
Scientific Research Applications
Catechol-d6 is widely used in scientific research due to its stable isotopic labeling, which aids in various analytical techniques:
Mass Spectrometry: Used as a tracer in mass spectrometry to study metabolic pathways and chemical reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilized in NMR spectroscopy to investigate molecular structures and dynamics.
Chemical Biology: Employed in chemical biology to study enzyme mechanisms and protein interactions.
Comparison with Similar Compounds
Catechol-d6 is compared with other similar compounds to highlight its uniqueness:
Catechol (1,2-Dihydroxybenzene): The non-deuterated form of this compound, used in similar applications but without the stable isotopic labeling.
Hydroquinone (1,4-Dihydroxybenzene): Another dihydroxybenzene compound, used in different chemical reactions and applications.
Resorcinol (1,3-Dihydroxybenzene): A dihydroxybenzene isomer, used in various industrial and research applications.
Properties
IUPAC Name |
1,2,3,4-tetradeuterio-5,6-dideuteriooxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2/c7-5-3-1-2-4-6(5)8/h1-4,7-8H/i1D,2D,3D,4D/hD2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCIMNLLNPGFGHC-UDDMDDBKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])O[2H])O[2H])[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
202656-22-2 | |
Record name | 202656-22-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Catechol-d6 help in understanding the interaction of catecholamines with Tyrosine Hydroxylase?
A1: this compound, a deuterated form of catechol, plays a crucial role in deciphering the resonance Raman spectra of human Tyrosine Hydroxylase (hTH1) complexed with catecholamines like dopamine. The research paper by Michaud-Soret et al. [] utilized this compound to confirm the assignment of specific vibration bands observed in the resonance Raman spectra of the hTH1-catecholamine complex. By comparing the spectra of hTH1 complexed with regular catechol and this compound, the researchers were able to identify vibrational modes associated with the catechol ring. This isotopic substitution approach helped to clarify the interaction between the enzyme and its catecholamine substrates. []
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